molecular formula C28H28N4O3 B2608987 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-61-4

2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2608987
CAS No.: 1357740-61-4
M. Wt: 468.557
InChI Key: PJKIFUGWWAKTQN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of heterocyclic systems known for their diverse pharmacological and material science applications. The structure features a pyrazolo[1,5-a]pyrazine core substituted with a 2-butoxyphenyl group at position 2 and a (5-methyl-2-(p-tolyl)oxazol-4-yl)methyl moiety at position 3. Although direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural analogs (e.g., pyrazolo[1,5-a]pyrazinones with fluorophenyl or morpholine substituents) suggest utility in kinase inhibition or antimicrobial applications .

Properties

CAS No.

1357740-61-4

Molecular Formula

C28H28N4O3

Molecular Weight

468.557

IUPAC Name

2-(2-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H28N4O3/c1-4-5-16-34-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-20(3)35-27(29-24)21-12-10-19(2)11-13-21/h6-15,17H,4-5,16,18H2,1-3H3

InChI Key

PJKIFUGWWAKTQN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C

solubility

not available

Origin of Product

United States

Biological Activity

2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound with a complex molecular structure characterized by a pyrazolo[1,5-a]pyrazine core. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacological applications.

Molecular Characteristics

  • Molecular Formula : C28H28N4O3
  • Molecular Weight : 468.557 g/mol
  • Purity : Typically around 95% .

Pharmacological Potential

Research indicates that pyrazole derivatives, including the compound , exhibit a wide range of biological activities. These include:

  • Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation. For instance, the well-known drug celecoxib is a selective COX-2 inhibitor derived from pyrazole .
  • Antitumor Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that modifications in the pyrazole structure can enhance its antitumor properties .
  • Antimicrobial Properties : Research has shown that certain pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar to other pyrazole derivatives, this compound may inhibit specific enzymes involved in inflammatory pathways.
  • Interaction with Receptors : Pyrazole compounds often interact with various receptors in the body, influencing physiological responses such as pain and inflammation.
  • Modulation of Cell Signaling : The compound may affect cell signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of pyrazole derivatives found that compounds with similar structures to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Anticancer Properties

Another research article reported on the synthesis and evaluation of various pyrazole derivatives against human cancer cell lines. The study highlighted that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells, indicating that this compound could be further explored for anticancer applications .

Comparative Analysis of Pyrazole Derivatives

Compound NameBiological ActivityMechanism
CelecoxibAnti-inflammatoryCOX inhibition
PhenylbutazoneAnti-inflammatoryCOX inhibition
RimonabantAntagonist (CB1 receptor)Cannabinoid receptor modulation
This compoundPotential anti-inflammatory and anticancerEnzyme inhibition and receptor interaction

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions that integrate various functional groups. Key steps in the synthesis may include:

  • Formation of the Pyrazolo Framework : The pyrazolo core is synthesized through cyclization reactions involving appropriate precursors and catalysts.
  • Introduction of Functional Groups : Reagents are selected to introduce butoxy and methyl groups at specific positions, enhancing the compound's reactivity and biological activity.
  • Characterization : The structure is confirmed using spectroscopic techniques such as NMR and X-ray crystallography, which provide insights into bond lengths, angles, and overall conformation.

Pharmacological Properties

Research indicates that compounds in the pyrazolo class exhibit diverse biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that pyrazolo derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity : Preliminary data suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation.

Table 2: Biological Activities Overview

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
Enzyme InhibitionTargeting specific kinases

Case Studies and Research Findings

Several studies have investigated the applications of pyrazolo derivatives similar to This compound :

  • Study on Anti-inflammatory Properties : A study demonstrated that a related pyrazolo compound reduced inflammation in animal models by downregulating TNF-alpha levels.

    Reference:
  • Anticancer Research : Another research effort highlighted the potential of pyrazolo derivatives in inhibiting tumor growth in vitro and in vivo by targeting the PI3K/Akt signaling pathway.

    Reference:
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could modulate gene expression related to apoptosis and cell cycle control.

    Reference:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives influence solubility, bioavailability, and target affinity:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Target Compound 2-(2-butoxyphenyl), 5-(oxazol-4-ylmethyl) ~495.5 g/mol* High lipophilicity (butoxy), oxazole for heteroaromatic interactions N/A†
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-fluorophenyl), 5-(2-fluorobenzyl), 3-hydroxymethyl 367.33 g/mol Enhanced polarity (hydroxymethyl), fluorinated groups for metabolic stability
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one 2-phenyl, 5-(oxadiazolylmethyl), 3-hydroxymethyl 337.33 g/mol Oxadiazole for H-bonding; hydroxymethyl improves water solubility
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-chlorophenyl), 5-(dimethoxyphenethyl) ~440.9 g/mol Chlorophenyl for hydrophobic interactions; dihydropyrazine enhances rigidity

*Calculated based on substituents; †Direct data unavailable in evidence.

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